Cas no 33386-23-1 (2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-)
2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- Chemical and Physical Properties
Names and Identifiers
-
- 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-
- 5-chloro-1,3-dihydroimidazo[4,5-b]pyrazin-2-one
- 5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one
- LogP
- 5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one
- DTXSID90187016
- 5-Chloro-1,3-dihydro-2H-imidazo(4,5-b)pyrazin-2-one
- 33386-23-1
- 2H-Imidazo(4,5-b)pyrazin-2-one, 5-chloro-1,3-dihydro-
- SCHEMBL1219980
-
- Inchi: 1S/C5H3ClN4O/c6-2-1-7-3-4(8-2)10-5(11)9-3/h1H,(H2,7,8,9,10,11)
- InChI Key: KASKISSRRBAAQA-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=N1)NC(N2)=O
Computed Properties
- Exact Mass: 169.99969
- Monoisotopic Mass: 169.9995384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 66.9Ų
Experimental Properties
- Density: 2.09±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 255.1±50.0 ºC (760 Torr),
- Flash Point: 108.1±30.1 ºC,
- Solubility: Slightly soluble (3.6 g/l) (25 º C),
- PSA: 66.91
2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A099001585-1g |
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one |
33386-23-1 | 95% | 1g |
$865.57 | 2023-09-02 | |
| Alichem | A099001585-5g |
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one |
33386-23-1 | 95% | 5g |
$2853.81 | 2023-09-02 | |
| Chemenu | CM518067-1g |
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one |
33386-23-1 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1544957-1g |
5-Chloro-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one |
33386-23-1 | 98% | 1g |
¥4915.00 | 2024-05-18 | |
| Ambeed | A398308-1g |
5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one |
33386-23-1 | 95+% | 1g |
$550.0 | 2024-04-20 |
2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- Suppliers
2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro- Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Additional information on 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro-
Professional Introduction to 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro (CAS No. 33386-23-1)
The compound 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro (CAS No. 33386-23-1) represents a significant advancement in the field of heterocyclic chemistry and pharmaceutical research. This molecule, characterized by its fused imidazo[4,5-b]pyrazinone core and a chloro substituent at the 5-position, has garnered considerable attention due to its structural complexity and potential biological activities. The imidazo[4,5-b]pyrazinone scaffold is a privileged structure in medicinal chemistry, known for its versatility in drug design and development.
Recent studies have highlighted the importance of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro as a key intermediate in the synthesis of novel bioactive molecules. Its unique pharmacophoric features make it an attractive candidate for further exploration in the development of therapeutic agents targeting various diseases. The presence of the chloro group at the 5-position introduces a modifiable handle that can be exploited for derivatization, enabling the creation of structurally diverse analogs with tailored biological properties.
In the realm of drug discovery, heterocyclic compounds like 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro have shown promise in addressing unmet medical needs. The imidazo[4,5-b]pyrazinone core is particularly noteworthy for its ability to interact with biological targets such as enzymes and receptors. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which are critical for achieving high affinity and selectivity in drug design.
Current research endeavors are focused on leveraging the structural attributes of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro to develop novel inhibitors and activators for key biological pathways. For instance, studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in inflammation and cancer progression. The chloro substituent provides a strategic point for chemical modification, allowing researchers to fine-tune the pharmacological profile of the molecule.
The synthesis of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro involves multi-step organic transformations that highlight the synthetic prowess of modern chemistry. The construction of the imidazo[4,5-b]pyrazinone ring system typically requires precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods and green chemistry principles have further enhanced the efficiency of these synthetic routes.
One notable aspect of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro is its potential application in addressing resistant pathogens. The structural motif is reminiscent of known antiviral and antibacterial agents, suggesting that modifications to this scaffold could yield compounds with improved efficacy against multidrug-resistant strains. This underscores the importance of exploring novel chemical entities in the fight against infectious diseases.
The computational modeling of 2H-Imidazo[4,5-b]pyrazin-2-one,5-chloro-1,3-dihydro has provided valuable insights into its binding interactions with biological targets. Molecular dynamics simulations and virtual screening techniques have been instrumental in identifying promising derivatives with enhanced binding affinity. These computational approaches complement traditional experimental methods and accelerate the drug discovery process.
In conclusion,2H-Imidazo[4,5-b]pyrazin-2-one, particularly its 5-chloro derivative,has emerged as a versatile scaffold with significant potential in pharmaceutical development. The ongoing research efforts aim to harness its structural features for designing next-generation therapeutics that address critical unmet medical needs. As our understanding of molecular interactions deepens, this compound will continue to play a pivotal role in advancing drug discovery initiatives worldwide.
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